molecular formula C17H21Cl3N4O2 B12377587 [3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride

[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride

Cat. No.: B12377587
M. Wt: 419.7 g/mol
InChI Key: GKQBSWGNHZXAHN-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring, a piperazine ring, and a pyridine carboxylate group. The presence of the dihydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the aminomethylphenyl derivative, followed by the introduction of the piperazine ring and the pyridine carboxylate group. Common reagents used in these reactions include amines, chlorinating agents, and carboxylating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate: The non-dihydrochloride form of the compound.

    [3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;monohydrochloride: A similar compound with a different salt form.

    [3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;trihydrochloride: Another variant with a different number of hydrochloride groups.

Uniqueness

The uniqueness of [3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride lies in its specific structure and the presence of the dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly suitable for certain applications where these properties are essential.

Properties

Molecular Formula

C17H21Cl3N4O2

Molecular Weight

419.7 g/mol

IUPAC Name

[3-(aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C17H19ClN4O2.2ClH/c18-15-9-13(11-21-16(15)22-6-4-20-5-7-22)17(23)24-14-3-1-2-12(8-14)10-19;;/h1-3,8-9,11,20H,4-7,10,19H2;2*1H

InChI Key

GKQBSWGNHZXAHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C(=O)OC3=CC=CC(=C3)CN)Cl.Cl.Cl

Origin of Product

United States

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